N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide
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Overview
Description
N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chromen-2-one moiety, and an amino benzamide linkage. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-2H-chromen-2-one with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the benzamide group, often using reagents like benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The chromen-2-one moiety is known to interact with DNA, potentially causing DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromen-2-one structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse biological properties.
Uniqueness
N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C24H18N2O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-benzyl-4-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H18N2O4/c27-22-19-8-4-5-9-21(19)30-24(29)20(22)15-25-18-12-10-17(11-13-18)23(28)26-14-16-6-2-1-3-7-16/h1-13,15,27H,14H2,(H,26,28) |
InChI Key |
FUGCQEYAMYLPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
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